1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYPGFTYJMROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes:
-
Formation of the Pyrazole Ring:
Starting Material: 3-nitrophenol
Reagents: Methylhydrazine, trifluoroacetic acid
Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrophenoxy group can interact with various biological pathways.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing vs. Solubility-Enhancing Groups: The nitrophenoxy group in the target compound provides strong electron withdrawal, which may stabilize the molecule but reduce solubility compared to morpholine or piperazine derivatives .
- Biological Implications : Piperazine and pyridine substituents (e.g., in ) are associated with CNS and receptor-targeted activities, whereas the nitro group in the target compound may favor agrochemical applications .
Variations at Position 3 and 4
The trifluoromethyl group at position 3 is a common feature in many analogues, contributing to metabolic resistance and lipophilicity. The nitrile group at position 4 is critical for intermolecular interactions (e.g., hydrogen bonding):
Key Observations :
- The trifluoromethyl group at position 3 is a conserved feature across analogues, likely due to its role in enhancing metabolic stability and hydrophobic interactions .
- The nitrile group at position 4 in the target compound may offer superior binding affinity compared to amino or sulfinyl groups in other derivatives .
Biological Activity
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its synthesis, biological evaluations, and potential therapeutic applications.
The compound has the following molecular formula and characteristics:
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 273.2 g/mol
- CAS Number : 344591-91-9
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and trifluoromethyl groups. The general synthetic route includes:
- Formation of Pyrazole Core : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution to attach the nitrophenoxy group and trifluoromethylation techniques.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound's structure suggests potential interactions with tubulin similar to known inhibitors like colchicine .
Table 1: Anticancer Activity Data
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 12.07 | Inhibits tubulin polymerization |
| Compound B | 73 - 84 | Induces apoptosis in cancer cell lines |
| This compound | TBD | Potentially inhibits cell proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been evaluated for anti-inflammatory activity. For example, compounds similar to 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole have shown efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models .
Table 2: Anti-inflammatory Activity Data
| Compound | IC50 (µg/mL) | Inflammatory Model |
|---|---|---|
| Compound C | 60.56 | LPS-induced inflammation in macrophages |
| Compound D | 54.65 | Carrageenan-induced paw edema in rats |
Study on Anticancer Activity
A study focusing on a series of aminopyrazoles demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from low micromolar concentrations . The docking studies indicated favorable binding interactions within the colchicine site on tubulin, suggesting that modifications on the pyrazole ring could enhance potency.
Study on Anti-inflammatory Properties
In another study, various pyrazole derivatives were tested for their ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The results indicated that specific substitutions on the pyrazole core significantly improved anti-inflammatory effects, highlighting the therapeutic potential of these compounds in treating chronic inflammatory diseases .
Q & A
Q. What synthetic methodologies are effective for preparing 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?
A multi-step synthesis is typically employed, starting with functionalization of the pyrazole core. For example, condensation reactions using triazenylpyrazole precursors under controlled temperatures (0–50°C) in methylene chloride, followed by purification via flash chromatography with cyclohexane/ethyl acetate gradients, yield high-purity products (88% yield) . Key steps include azide group introduction and optimization of solvent systems (e.g., DMF or ionic liquids like [bmim][BF4]) to enhance reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- 1H NMR : Peaks at δ 7.54 (s, 1H, pyrazole-H) and δ 5.16 (s, 2H, benzyl-CH2) confirm substitution patterns .
- 13C NMR : Signals at δ 150.4 (C=O) and δ 111.3 (CN) verify nitrile and carbonyl functionalities .
- IR : Strong absorption bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N3) are diagnostic for functional groups .
Q. What solvent systems are optimal for recrystallization to achieve high crystallinity?
Ethanol or ethanol/water mixtures are effective for slow evaporation, producing single crystals suitable for X-ray diffraction. For example, crystallization from ethanol yielded crystals with defined melting points (100–101.5°C) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence the compound’s electronic properties and reactivity?
The nitro group at the 5-position and trifluoromethyl at the 3-position enhance electrophilicity, facilitating nucleophilic aromatic substitution. These groups also stabilize intermediates in cross-coupling reactions. Comparative studies with analogs lacking these substituents show reduced reactivity in Suzuki-Miyaura couplings .
Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?
- Temperature control : Maintaining 0°C during azide addition minimizes decomposition .
- Catalyst selection : Pd(PPh3)4 improves selectivity in arylations, reducing byproducts like dehalogenated intermediates .
- Protecting groups : Temporary protection of the nitrile group with TMSCl prevents undesired cyclization .
Q. How can molecular docking studies predict the compound’s bioactivity (e.g., enzyme inhibition)?
Docking into active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina reveals interactions between the trifluoromethyl group and hydrophobic pockets, while the nitrophenoxy moiety forms hydrogen bonds with catalytic residues. This aligns with experimental IC50 data for related pyrazole inhibitors .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
LC-MS with a C18 column and acetonitrile/water mobile phase detects impurities <0.1%. For example, residual triazenyl intermediates (m/z 238) are identified via HRMS and eliminated by optimizing reaction times .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported yields for similar pyrazole derivatives?
Variations often stem from solvent purity or catalyst loading. For instance, using anhydrous DMF increases yields by 15% compared to technical-grade solvent in Ullmann couplings . Cross-referencing synthesis protocols (e.g., K2CO3 vs. Cs2CO3 as base) and replicating under inert atmospheres can resolve inconsistencies .
Q. Why do some studies report conflicting bioactivity results for trifluoromethyl-pyrazole analogs?
Differences in cell permeability (logP) and metabolic stability (e.g., CYP3A4-mediated degradation) explain variability. Comparative studies using PAMPA assays and hepatic microsomes are recommended to standardize activity assessments .
Methodological Innovations
Q. Can green chemistry approaches (e.g., ionic liquids) improve the sustainability of pyrazole synthesis?
Yes. For example, [bmim][BF4] as a solvent enables one-pot, catalyst-free synthesis at 80°C, reducing waste and energy consumption. This method achieved 93% yield for a related pyrazolo[3,4-b]pyridine carbonitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
